molecular formula C10H15Cl2NO B14644665 4-(2,6-Dichlorocyclohex-1-en-1-yl)morpholine CAS No. 54494-82-5

4-(2,6-Dichlorocyclohex-1-en-1-yl)morpholine

Cat. No.: B14644665
CAS No.: 54494-82-5
M. Wt: 236.13 g/mol
InChI Key: LOOPVJAKUMZTNA-UHFFFAOYSA-N
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Description

4-(2,6-Dichlorocyclohex-1-en-1-yl)morpholine is a chemical compound that belongs to the class of morpholine derivatives It is characterized by the presence of a morpholine ring attached to a cyclohexene ring that is substituted with two chlorine atoms at the 2 and 6 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,6-Dichlorocyclohex-1-en-1-yl)morpholine typically involves the reaction of morpholine with 2,6-dichlorocyclohexanone. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:

[ \text{Morpholine} + \text{2,6-Dichlorocyclohexanone} \rightarrow \text{this compound} ]

The reaction is usually conducted in the presence of a suitable solvent and may require the use of a catalyst to enhance the reaction rate and yield.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high efficiency and consistent product quality. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to maximize the yield and minimize the formation of by-products.

Chemical Reactions Analysis

Types of Reactions

4-(2,6-Dichlorocyclohex-1-en-1-yl)morpholine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The chlorine atoms in the cyclohexene ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted morpholine derivatives.

Scientific Research Applications

4-(2,6-Dichlorocyclohex-1-en-1-yl)morpholine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of other complex organic compounds.

    Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.

    Industry: The compound is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(2,6-Dichlorocyclohex-1-en-1-yl)morpholine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    4-(1-Cyclohexen-1-yl)morpholine: This compound is similar in structure but lacks the chlorine substitutions.

    N-Morpholino-1-cyclohexene: Another related compound with a similar core structure.

Uniqueness

The presence of chlorine atoms in 4-(2,6-Dichlorocyclohex-1-en-1-yl)morpholine imparts unique chemical properties, such as increased reactivity and potential for specific interactions with biological targets. This makes it distinct from other similar compounds and valuable for specialized applications.

Properties

CAS No.

54494-82-5

Molecular Formula

C10H15Cl2NO

Molecular Weight

236.13 g/mol

IUPAC Name

4-(2,6-dichlorocyclohexen-1-yl)morpholine

InChI

InChI=1S/C10H15Cl2NO/c11-8-2-1-3-9(12)10(8)13-4-6-14-7-5-13/h8H,1-7H2

InChI Key

LOOPVJAKUMZTNA-UHFFFAOYSA-N

Canonical SMILES

C1CC(C(=C(C1)Cl)N2CCOCC2)Cl

Origin of Product

United States

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